

## Anlotinib vs placebo controlled trial design considerations

Author: BenchChem Technical Support Team. Date: December 2025



Anlotinib vs. Placebo: A Guide to Controlled Trial Design Considerations

For researchers, scientists, and drug development professionals, understanding the design of placebo-controlled trials for targeted therapies like **aniotinib** is crucial for evaluating efficacy and safety. **Aniotinib** is an oral multi-target tyrosine kinase inhibitor (TKI) that has demonstrated anti-tumor activity by inhibiting angiogenesis and tumor cell proliferation.[1][2][3] This guide provides an objective comparison of **aniotinib**'s performance against placebo, supported by data from key clinical trials, and outlines important considerations in trial design.

### **Mechanism of Action: Targeting Multiple Pathways**

Anlotinib's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs). These include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFR $\alpha/\beta$ ), and c-Kit.[1][3][4][5] By blocking these pathways, **anlotinib** disrupts downstream signaling cascades such as PI3K/AKT and RAS/MAPK, which are critical for tumor growth, angiogenesis, and metastasis.[4][5] This multi-targeted approach is a key consideration in trial design, as it suggests potential efficacy across a range of solid tumors.





Click to download full resolution via product page

Anlotinib's multi-target mechanism of action.

#### **Placebo-Controlled Trial Design: A Framework**

Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new cancer therapies. The design of such trials for **aniotinib** typically involves several key stages, from patient screening and randomization to treatment and follow-up.





Click to download full resolution via product page

A typical placebo-controlled trial workflow for **aniotinib**.

#### **Experimental Protocols in Anlotinib Trials**

The methodologies employed in **aniotinib** clinical trials are critical for ensuring the validity and reproducibility of the results. Below are key components of the experimental protocols from notable placebo-controlled studies.



#### **Patient Population**

- Inclusion Criteria: Patients typically have a confirmed histological diagnosis of a specific advanced or metastatic solid tumor (e.g., non-small cell lung cancer, soft tissue sarcoma) and have often failed at least one prior line of systemic therapy.[6][7][8][9] Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) is also a common requirement.[9]
- Exclusion Criteria: Common exclusion criteria include prior treatment with angiogenesis inhibitors, significant comorbidities, and brain metastases.[9] For trials in specific cancer types like NSCLC, patients with EGFR or ALK mutations must have failed relevant targeted therapies.[6][7]

#### **Dosage and Administration**

- Anlotinib: The standard dosage is typically 12 mg orally, once daily, for 14 consecutive days, followed by a 7-day break, constituting a 21-day cycle.[6][7][10][11][12]
- Placebo: A matching placebo is administered on the same schedule to maintain blinding.[6]
  [7][8][9][11][12]

#### **Endpoints**

- Primary Endpoint: Overall Survival (OS) or Progression-Free Survival (PFS) are the most common primary endpoints.[6][7][8][9][10][13]
- Secondary Endpoints: These often include Objective Response Rate (ORR), Disease
  Control Rate (DCR), quality of life, and safety.[6][7][13]

# Quantitative Data Presentation: Anlotinib vs. Placebo

The following tables summarize the quantitative outcomes from key randomized controlled trials comparing **anlotinib** to placebo across different cancer types.

### Non-Small Cell Lung Cancer (NSCLC) - ALTER 0303 Trial



The ALTER 0303 trial was a phase III study evaluating **aniotinib** as a third-line or further treatment for advanced NSCLC.[6][7][13]

| Endpoint                            | Anlotinib<br>(n=296) | Placebo<br>(n=143) | Hazard Ratio<br>(HR) [95% CI] | p-value |
|-------------------------------------|----------------------|--------------------|-------------------------------|---------|
| Overall Survival<br>(OS)            | 9.6 months           | 6.3 months         | 0.68 [0.54-0.87]              | 0.002   |
| Progression-Free<br>Survival (PFS)  | 5.4 months           | 1.4 months         | 0.25 [0.19-0.31]              | <0.001  |
| Objective<br>Response Rate<br>(ORR) | 9.18%                | 0.7%               | -                             | -       |
| Disease Control<br>Rate (DCR)       | 80.95%               | 37.06%             | -                             | -       |

Data sourced from the ALTER 0303 Phase III trial.[13]

A subgroup analysis of the ALTER0303 trial showed that the benefit of **anlotinib** in NSCLC was independent of EGFR mutation status.[14]

#### Small Cell Lung Cancer (SCLC) - Phase II Trial

A randomized, double-blind, placebo-controlled Phase 2 study investigated **aniotinib** as a third-line or further treatment for SCLC.[8]

| Endpoint                           | Anlotinib<br>(n=82) | Placebo (n=38) | Hazard Ratio<br>(HR) [95% CI] | p-value |
|------------------------------------|---------------------|----------------|-------------------------------|---------|
| Overall Survival<br>(OS)           | 7.3 months          | 4.9 months     | 0.53 [0.34-0.81]              | 0.0029  |
| Progression-Free<br>Survival (PFS) | 4.1 months          | 0.7 months     | 0.19 [0.12-0.32]              | <0.0001 |

Data sourced from a Phase II trial in SCLC.[8]



#### Soft Tissue Sarcoma (STS) - Phase IIB Trial

A phase IIB randomized, double-blind, placebo-controlled trial (NCT02449343) evaluated **anlotinib** in patients with advanced STS after the failure of standard chemotherapy.[4][9]

| Endpoint                            | Anlotinib<br>(n=158) | Placebo (n=75) | Hazard Ratio<br>(HR) [95% CI] | p-value |
|-------------------------------------|----------------------|----------------|-------------------------------|---------|
| Progression-Free<br>Survival (PFS)  | 6.27 months          | 1.47 months    | 0.33                          | <0.0001 |
| Objective<br>Response Rate<br>(ORR) | 10.13%               | 1.33%          | -                             | 0.0145  |
| Disease Control<br>Rate (DCR)       | 55.7%                | 22.67%         | -                             | <0.0001 |

Data sourced from a Phase IIB trial in STS.[9]

## Adjuvant Therapy for Soft-Tissue Sarcomas (STS) - Phase II Trial

A phase II, double-blinded, randomized controlled trial (NCT03951571) assessed **aniotinib** as adjuvant therapy for localized high-grade STS after complete resection.[11][12][15]

| Endpoint        | Anlotinib<br>(n=44) | Placebo (n=44) | Hazard Ratio<br>(HR) [95% CI] | p-value |
|-----------------|---------------------|----------------|-------------------------------|---------|
| 2-Year Disease- |                     |                |                               |         |
| Free Survival   | 77%                 | 58%            | 0.47 [0.22-1.00]              | 0.0445  |
| (DFS) Rate      |                     |                |                               |         |

Data sourced from a Phase II trial of adjuvant anlotinib in STS.[11][15]

#### **Safety and Tolerability**



Across these trials, **anlotinib** has demonstrated a manageable safety profile. The most common grade 3 or higher adverse events include hypertension, hyponatremia, and hypertriglyceridemia.[6][9][13] These predictable and manageable side effects are an important consideration in the design of clinical trials, particularly in the context of long-term administration.

#### Conclusion

The design of placebo-controlled trials for **anlotinib** must take into account its multi-targeted mechanism of action, the specific patient population, and appropriate primary and secondary endpoints. The data from numerous randomized controlled trials consistently demonstrate that **anlotinib** significantly improves survival outcomes and disease control compared to placebo across various advanced solid tumors, with a manageable safety profile. These findings underscore the importance of well-designed, placebo-controlled studies in establishing the clinical benefit of novel targeted therapies like **anlotinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. Anlotinib vs placebo as third- or further-line treatment for patients with small cell lung cancer: a randomised, double-blind, placebo-controlled Phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. ascopubs.org [ascopubs.org]
- 10. A phase II study of anlotinib in 45 patients with relapsed small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib versus Placebo as Adjuvant Therapy for Localized High-Grade Soft-Tissue Sarcomas: A Phase II, Double-Blinded, Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of aniotinib as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study Zhao Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Anlotinib vs placebo controlled trial design considerations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662124#anlotinib-vs-placebo-controlled-trial-design-considerations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com